12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Brand Name: Vulcanchem
CAS No.: 1052609-84-3
VCID: VC6741320
InChI: InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3
SMILES: CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC
Molecular Formula: C24H29NO5S
Molecular Weight: 443.56

12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

CAS No.: 1052609-84-3

Cat. No.: VC6741320

Molecular Formula: C24H29NO5S

Molecular Weight: 443.56

* For research use only. Not for human or veterinary use.

12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one - 1052609-84-3

Specification

CAS No. 1052609-84-3
Molecular Formula C24H29NO5S
Molecular Weight 443.56
IUPAC Name 12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Standard InChI InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3
Standard InChI Key XKDNXXJYFDUKEZ-UHFFFAOYSA-N
SMILES CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC

Introduction

Structural Elucidation and Molecular Characteristics

Molecular Architecture

The IUPAC name of the compound—12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one—encapsulates its intricate framework. The core structure consists of a tricyclic system comprising an 8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene ring fused to a sulfonyl-substituted tert-butylbenzene group. Key features include:

  • Sulfonyl Group: The 4-tert-butylbenzenesulfonyl moiety (-SO2-C6H4-tBu\text{-SO}_{2}\text{-C}_{6}\text{H}_{4}\text{-tBu}) at position 12 contributes to the molecule’s polarity and potential hydrogen-bonding capacity.

  • Oxygen and Nitrogen Heteroatoms: The 8-oxa (oxygen) and 10-aza (nitrogen) atoms within the tricyclic core introduce sites for molecular interactions, while the methoxy group (-OCH3\text{-OCH}_{3}) at position 6 enhances electronic diversity.

  • Methyl Substituents: Methyl groups at positions 9 and 10 sterically influence the molecule’s conformation, potentially affecting its binding affinity in biological systems.

Table 1: Fundamental Molecular Properties

PropertyValue
CAS No.1052609-84-3
Molecular FormulaC24H29NO5S\text{C}_{24}\text{H}_{29}\text{NO}_{5}\text{S}
Molecular Weight443.56 g/mol
IUPAC Name12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one
SMILESCC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC
InChIKeyXKDNXXJYFDUKEZ-UHFFFAOYSA-N

The stereochemistry of the tricyclic system remains unspecified in available literature, suggesting opportunities for further crystallographic or computational studies to resolve spatial arrangements.

Synthesis and Manufacturing

Strategic Approach

The synthesis of 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one likely involves multi-step organic transformations, leveraging established methodologies for constructing tricyclic frameworks and sulfonamide linkages . A plausible route includes:

  • Core Ring Formation: Cyclization reactions to assemble the 8-oxa-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene skeleton, potentially via intramolecular nucleophilic substitution or Diels-Alder cycloaddition.

  • Sulfonylation: Introduction of the 4-tert-butylbenzenesulfonyl group using 4-tert-butylbenzenesulfonyl chloride (C10H13ClO2S\text{C}_{10}\text{H}_{13}\text{ClO}_{2}\text{S}), a reagent known for its role in synthesizing sulfonamide derivatives .

  • Functionalization: Sequential methylation and methoxylation to install the methyl (positions 9 and 10) and methoxy (position 6) groups, respectively.

Challenges and Optimization

Key challenges in the synthesis include controlling regioselectivity during cyclization and minimizing side reactions during sulfonylation. Purification of the final product may require advanced chromatographic techniques due to the compound’s structural complexity and potential isomerism.

Physicochemical Properties

Spectroscopic Characterization

  • Mass Spectrometry: The molecular ion peak at m/z=443.56m/z = 443.56 (M+^+) would confirm the molecular weight, with fragmentation patterns elucidating the sulfonyl and tricyclic components.

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal signals for the tert-butyl group (~1.3 ppm, singlet), aromatic protons (~6.8–7.8 ppm), and methoxy protons (~3.8 ppm).

Future Research Directions

  • Pharmacological Profiling: Screening against disease-relevant targets (e.g., kinases, GPCRs) to identify lead candidates.

  • ADMET Studies: Investigating absorption, distribution, metabolism, excretion, and toxicity to assess drug-likeness.

  • Synthetic Methodology: Developing asymmetric routes to access enantiomerically pure forms for stereochemical activity studies.

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